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An In-depth Examination of the Discontinued Otic Solution Auroguard and a Comprehensive
Review of the Aurora Kinase Inhibitor CCT129202 for Researchers and Drug Development
Professionals.

This technical guide provides a detailed overview of the chemical composition and properties of
the discontinued otic solution, Auroguard. Recognizing the interests of the intended audience
in novel therapeutic agents, this document extends its scope to a comprehensive exploration of
the Aurora kinase inhibitor, CCT129202, a compound of significant interest in contemporary
cancer research. This guide offers in-depth information on its mechanism of action,
experimental protocols, and quantitative data to support ongoing research and development
efforts.

Part 1: Auroguard - A Historical Formulation

Auroguard was an otic solution indicated for the management of ear infections and
inflammation. The product has been discontinued and is no longer on the market as of January
1, 2007.[1] Its therapeutic effect was derived from a combination of two active ingredients:
Benzocaine and Phenazone.

© 2026 BenchChem. All rights reserved. 1/11 Tech Support


https://www.benchchem.com/product/b12799399#bc-rfq
https://www.benchchem.com/product/b12799399/docs?utm_src=pdf-body#navigating-otic-formulations-and-kinase-inhibition-a-technical-guide
https://www.benchchem.com/product/b12799399/docs?utm_src=pdf-body#navigating-otic-formulations-and-kinase-inhibition-a-technical-guide
https://www.benchchem.com/product/b12799399/docs?utm_src=pdf-body#navigating-otic-formulations-and-kinase-inhibition-a-technical-guide
https://www.benchchem.com/product/b12799399/docs?utm_src=pdf-body#navigating-otic-formulations-and-kinase-inhibition-a-technical-guide
https://pubmed.ncbi.nlm.nih.gov/18089709/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12799399?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Chemical Composition and Properties of Auroguard's
Active Ingredients

The Auroguard otic solution contained Benzocaine at a concentration of 54mg/mL and
Phenazone at 14mg/mL.[1]

Benzocaine is a local anesthetic belonging to the amino ester class.[2] It functions by blocking
voltage-gated sodium channels in nerve endings, thereby inhibiting the initiation and
conduction of nerve impulses, which results in a temporary numbing effect.[3] Benzocaine is
sparingly soluble in water but more soluble in dilute acids and highly soluble in organic solvents
like ethanol and chloroform.[2]

Phenazone, also known as antipyrine, is a nonsteroidal anti-inflammatory drug (NSAID) with
analgesic and antipyretic properties.[4][5] Its mechanism of action as an NSAID involves the
inhibition of cyclooxygenase (COX) enzymes, which are involved in the synthesis of
prostaglandins that mediate pain and inflammation. It is absorbed from the gastrointestinal tract
and distributed throughout the body's fluids.[4]

A summary of the physicochemical properties of Benzocaine and Phenazone is provided in
Table 1.

Property Benzocaine Phenazone

1,5-dimethyl-2-phenyl-1H-

Chemical Name Ethyl 4-aminobenzoate

pyrazol-3(2H)-one
Molecular Formula CoH11NO2[2] C11H12N20
Molecular Weight 165.19 g/mol [2] 188.23 g/mol
Melting Point 88-92 °C[2] 111-114 °C
Boiling Point ~310 °C[2] 319 °C

Sparingly soluble in water; very )
Soluble in water, ethanol,

Solubility soluble in ethanol, chloroform,
chloroform
ether[2]
pKa 3.5[6] 1.4
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Table 1: Physicochemical Properties of Auroguard's Active Ingredients

Analytical Methods for Active Ingredients

Several analytical methods have been reported for the simultaneous determination of
Benzocaine and Phenazone in pharmaceutical formulations, including spectrophotometric and
high-performance liquid chromatography (HPLC) methods.[7] These methods are crucial for
quality control and stability testing of such formulations.

Part 2: CCT129202 - A Potent Aurora Kinase
Inhibitor

In contrast to the discontinued Auroguard, CCT129202 represents a class of molecules at the
forefront of cancer research. CCT129202 is a potent and selective small-molecule inhibitor of
Aurora kinases, a family of serine/threonine kinases that play critical roles in the regulation of
mitosis.[1]

Chemical Properties of CCT129202

A summary of the key chemical properties of CCT129202 is presented in Table 2.

Property Value

2-(4-(6-chloro-2-(4-(dimethylamino)phenyl)-3H-
Chemical Name imidazo[4,5-b]pyridin-7-yl)piperazin-1-yl)-N-
(thiazol-2-yl)acetamide[8]

Molecular Formula C23H25CINsOS[9]
Molecular Weight 497.0 g/mol [9]
CAS Number 942947-93-5[9]
Solubility DMSO: 3 mg/mL[9]

Table 2: Chemical Properties of CCT129202

Mechanism of Action and Signaling Pathway
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Aurora kinases (A, B, and C) are essential for several mitotic events, including centrosome
maturation, chromosome segregation, and cytokinesis.[1] Overexpression of these kinases is
linked to genetic instability and is a common feature in a wide range of human tumors.[1]
CCT129202 is an ATP-competitive inhibitor of Aurora kinases.[10] By binding to the ATP-
binding pocket of the kinase, it prevents the phosphorylation of downstream substrates, leading
to mitotic arrest and subsequent apoptosis in cancer cells.[1]

The inhibitory action of CCT129202 on Aurora kinases leads to a cascade of cellular events,
including the inhibition of histone H3 phosphorylation (a marker of Aurora B activity) and
stabilization of p53.[11] This ultimately results in the upregulation of the cyclin-dependent
kinase inhibitor p21, leading to hypophosphorylation of the retinoblastoma protein (Rb) and
inhibition of the E2F transcription factor.[1]
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Caption: Signaling pathway of CCT129202-mediated Aurora kinase inhibition.

Quantitative Data
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CCT129202 exhibits potent inhibitory activity against Aurora kinases A, B, and C. The half-
maximal inhibitory concentrations (ICso) and the inhibition constant (Ki) are key parameters to
quantify its potency.

Target ICs0 (M) Ki (nM)
Aurora A 0.042[10] 49.8[10]
Aurora B 0.198[10]
Aurora C 0.227[10]

Table 3: In Vitro Inhibitory Activity of CCT129202

The cellular activity of CCT129202 has been evaluated in various human tumor cell lines,
demonstrating broad anti-proliferative effects.

Cell Line Cancer Type Glso (pM)
MV4-11 Leukemia 0.08[10]
HCT116 Colon ~0.35
HT29 Colon ~0.5
HelLa Cervical ~0.7
MDA-MB-157 Breast 1.7[10]

Table 4: Cellular Anti-proliferative Activity of CCT129202

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below
are summaries of key experimental protocols used to characterize CCT129202.

In Vitro Kinase Inhibition Assay

o Objective: To determine the direct inhibitory effect of CCT129202 on the enzymatic activity of
purified Aurora kinases.
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o Methodology:
o Recombinant human Aurora A, B, and C are expressed and purified.

o Kinase reactions are performed in a buffer containing the respective kinase, a substrate
(e.g., Kemptide), y-32P-ATP, and varying concentrations of CCT129202.[10]

o Reactions are incubated at 30°C for a defined period (e.g., 30 minutes) and then stopped.
[10]

o The phosphorylated substrate is separated by gel electrophoresis, and the radioactivity is
quantified to determine the extent of inhibition.[10]

o 1Cso values are calculated from the dose-response curves.
Cell Proliferation (MTT) Assay
o Objective: To assess the anti-proliferative effect of CCT129202 on cancer cell lines.
e Methodology:

o Human tumor cell lines are seeded in 96-well plates and allowed to adhere.

o Cells are treated with a range of CCT129202 concentrations for a specified duration (e.qg.,
72 hours).[10]

o MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to
each well. Viable cells with active mitochondrial dehydrogenases reduce MTT to
formazan, which has a purple color.

o The formazan crystals are solubilized, and the absorbance is measured at 570 nm.[10]
o The half-maximal growth inhibition (Glso) values are determined.
In Vivo Xenograft Studies

o Objective: To evaluate the anti-tumor efficacy of CCT129202 in a living organism.
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o Methodology:

o Human tumor cells (e.g., HCT116) are subcutaneously injected into immunocompromised
mice (e.g., athymic nude mice).[10]

o Once tumors reach a palpable size, mice are randomized into control and treatment
groups.

o CCT129202 is administered to the treatment group (e.g., intraperitoneally at a specific
dose and schedule).[1]

o Tumor volume is measured regularly.

o At the end of the study, tumors may be excised for further analysis, such as
immunoblotting for biomarkers like phosphorylated histone H3.[1]
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[Experimental Workflow for CCT129202 Evaluation\
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Caption: A typical experimental workflow for the evaluation of CCT129202.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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